5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol. The reaction is catalyzed by concentrated hydrochloric acid and is carried out under reflux conditions for about 2 hours . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological profile.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 2-acetylbenzofuran
- 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its potential as an antimicrobial and anticancer agent, setting it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C10H8Cl3N3 |
---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
5-methyl-1-(2,4,6-trichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8Cl3N3/c1-5-2-9(14)15-16(5)10-7(12)3-6(11)4-8(10)13/h2-4H,1H3,(H2,14,15) |
InChI Key |
XBWGLQRNAFSBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)N |
Origin of Product |
United States |
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